molecular formula C14H11F3N2O2 B3004014 PfDHODH-IN-1 CAS No. 1148125-81-8; 183945-55-3

PfDHODH-IN-1

Cat. No.: B3004014
CAS No.: 1148125-81-8; 183945-55-3
M. Wt: 296.249
InChI Key: IHKAHKDEGXLVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PfDHODH-IN-1 is a compound that acts as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase. This enzyme is crucial for the pyrimidine biosynthesis pathway in the malaria-causing parasite, Plasmodium falciparum. By inhibiting this enzyme, this compound disrupts the production of pyrimidines, which are essential for the parasite’s DNA and RNA synthesis, thereby hindering its growth and survival .

Chemical Reactions Analysis

PfDHODH-IN-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PfDHODH-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the inhibition of dihydroorotate dehydrogenase and its effects on pyrimidine biosynthesis. In biology, it is used to investigate the role of pyrimidine biosynthesis in the growth and survival of Plasmodium falciparum. In medicine, this compound is being explored as a potential antimalarial agent due to its ability to inhibit the growth of the malaria parasite . Additionally, it may have applications in the development of new therapeutic strategies for other diseases that involve pyrimidine biosynthesis .

Properties

IUPAC Name

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)11(7-18)12(20)8-1-2-8/h3-6,8,20H,1-2H2,(H,19,21)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNOIAXAHSRIGK-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C(=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(F)(F)F)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148125-81-8
Record name (2Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[4-(trifluoromethyl)phenyl]prop-2-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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